Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate
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Overview
Description
Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorophenyl group, and a methyl ester group. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized via the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Protection with Boc Group: The Boc protecting group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate can be compared with other indazole derivatives such as:
Methyl 1-Boc-3-phenylindazole-6-carboxylate: Lacks the chlorophenyl group, which may result in different biological activities.
Methyl 1-Boc-3-(4-chlorophenyl)indazole-6-carboxylate: The position of the chlorine atom on the phenyl ring can influence the compound’s reactivity and biological properties.
Methyl 1-Boc-3-(2-bromophenyl)indazole-6-carboxylate: The presence of a bromine atom instead of chlorine can affect the compound’s chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the indazole class of compounds, characterized by a bicyclic structure that includes a five-membered ring (indazole) fused to a six-membered aromatic ring. The presence of the Boc (tert-butyloxycarbonyl) group is significant for its chemical stability and solubility, which can influence its biological activity.
Biological Activity Overview
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Antimicrobial Activity
- Recent studies have shown that derivatives of indazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against Mycobacterium tuberculosis, with some derivatives demonstrating low MIC (Minimum Inhibitory Concentration) values, indicating potent activity against this pathogen .
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Anticancer Properties
- Indazole derivatives are also explored for their anticancer potential. For example, compounds related to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. In particular, studies indicate that certain indazole derivatives can induce apoptosis in cancer cells while showing minimal toxicity to normal cells .
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Mechanism of Action
- The biological activity of this compound may be attributed to its interaction with specific biological targets such as kinases involved in cell cycle regulation. For instance, inhibition of WEE1 kinase has been noted in related compounds, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Case Study 1: Antitubercular Activity
A study focusing on the synthesis and biological evaluation of indazole derivatives reported that several compounds exhibited significant antitubercular activity with MIC values as low as 2 μg/ml against M. tuberculosis strains . These findings suggest that this compound could be a candidate for further development as an antitubercular agent.
Case Study 2: Anticancer Evaluation
In another study, a series of indazole derivatives were tested against breast cancer cell lines, revealing that certain compounds caused a notable reduction in cell viability (IC50 values ranging from 0.87 to 12.91 μM). The selectivity index indicated that these compounds preferentially inhibited cancer cells over non-cancerous cells, suggesting a favorable therapeutic window .
Data Tables
Biological Activity | Compound | MIC/IC50 Value | Target |
---|---|---|---|
Antitubercular | This compound | 2 μg/ml | Mycobacterium tuberculosis |
Anticancer | This compound | IC50 = 0.87–12.91 μM | Breast Cancer Cell Lines |
Properties
Molecular Formula |
C20H19ClN2O4 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
1-O-tert-butyl 6-O-methyl 3-(2-chlorophenyl)indazole-1,6-dicarboxylate |
InChI |
InChI=1S/C20H19ClN2O4/c1-20(2,3)27-19(25)23-16-11-12(18(24)26-4)9-10-14(16)17(22-23)13-7-5-6-8-15(13)21/h5-11H,1-4H3 |
InChI Key |
JNXAULBSHGQBTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=N1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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